
5-Cyclopropyl-2-fluoro-3-iodopyridine
Vue d'ensemble
Description
5-Cyclopropyl-2-fluoro-3-iodopyridine: is a heterocyclic organic compound with the molecular formula C8H7FIN and a molecular weight of 263.05 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and an iodine atom attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Fluorinated pyridines are generally known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that 5-Cyclopropyl-2-fluoro-3-iodopyridine interacts with its targets in a unique manner, potentially leading to distinct biochemical changes.
Analyse Biochimique
Biochemical Properties
5-Cyclopropyl-2-fluoro-3-iodopyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme or altering the enzyme’s conformation, which can either enhance or inhibit its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can modulate the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For instance, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux, altering the levels of metabolites and affecting overall cellular metabolism. For example, it may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-fluoro-3-iodopyridine typically involves a multi-step process. One common method includes the following steps :
Stage 1: 5-Cyclopropyl-2-fluoropyridine is reacted with lithium diisopropylamide in tetrahydrofuran at -75°C for 3.5 hours.
Stage 2: The resulting intermediate is then treated with iodine in tetrahydrofuran for 2 hours to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopropyl-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
5-Cyclopropyl-2-fluoro-3-iodopyridine is utilized in diverse scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic applications, including drug discovery and development.
Industry: The compound is employed in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-iodopyridine
- 5-Cyclopropyl-2-fluoropyridine
- 3-Iodo-2-fluoropyridine
Comparison: 5-Cyclopropyl-2-fluoro-3-iodopyridine is unique due to the presence of both a cyclopropyl group and a fluorine atom on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced reactivity and stability, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
5-cyclopropyl-2-fluoro-3-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FIN/c9-8-7(10)3-6(4-11-8)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDDSHHONTUPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287639 | |
| Record name | 5-Cyclopropyl-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034467-82-7 | |
| Record name | 5-Cyclopropyl-2-fluoro-3-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034467-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
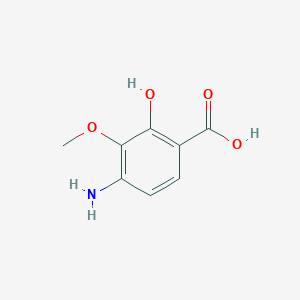
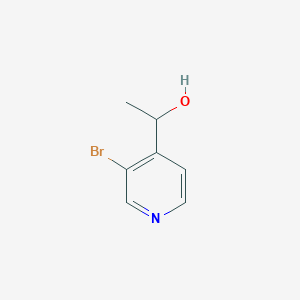
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)

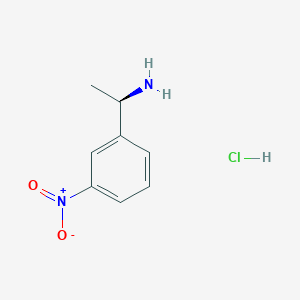
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)
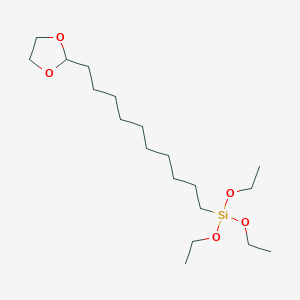


![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)
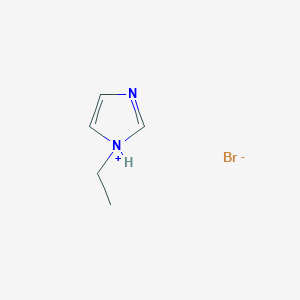
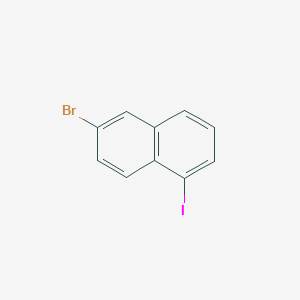
![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)
